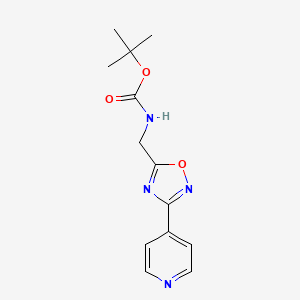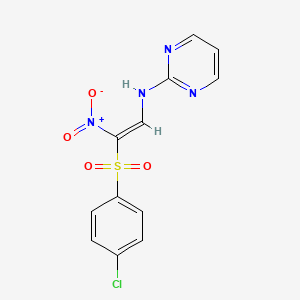
Sodium diatrizoate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium diatrizoate dihydrate is a commonly used iodinated contrast agent in radiology. It is known for its high radiopacity due to the presence of iodine atoms, which makes it effective in enhancing the visibility of internal structures during X-ray imaging. The compound is often used in gastrointestinal studies, angiography, and urography .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium diatrizoate dihydrate can be synthesized through a series of chemical reactions involving diatrizoic acid. One common method involves the reaction of diatrizoic acid with sodium hydroxide in the presence of water, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar chemical reactions. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium diatrizoate dihydrate primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions can involve the replacement of iodine with other halogens or functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens, acids, and bases. The reactions are typically carried out under controlled conditions to ensure the desired substitution occurs without unwanted side reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution with chlorine can result in the formation of chlorinated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Sodium diatrizoate dihydrate has a wide range of applications in scientific research. In chemistry, it is used as a density gradient reagent in blood cell separation . In biology, it is utilized for the isolation of plasma lymphocytes, monocytes, and dendritic cells . In medicine, it serves as a radiological contrast agent for various diagnostic imaging procedures . Additionally, it has applications in the purification of spores and other biological materials .
Wirkmechanismus
The mechanism of action of sodium diatrizoate dihydrate involves its ability to absorb X-rays due to the presence of iodine atoms. When administered, the compound localizes in specific areas of the body, creating a contrast between the targeted structures and surrounding tissues. This contrast enhances the visibility of internal structures during radiographic imaging . The compound is primarily excreted through the kidneys, making it suitable for imaging procedures involving the urinary tract .
Vergleich Mit ähnlichen Verbindungen
Sodium diatrizoate dihydrate is often compared with other iodinated contrast agents such as diatrizoic acid, diatrizoate meglumine, and amidotrizoic acid . While all these compounds share similar radiopaque properties due to the presence of iodine, this compound is unique in its specific applications and formulation. For instance, it is particularly effective in gastrointestinal studies and urography .
List of Similar Compounds:- Diatrizoic acid
- Diatrizoate meglumine
- Amidotrizoic acid
Eigenschaften
IUPAC Name |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);;2*1H2/q;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNPYPSVYEOLR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I3N2NaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B6331137.png)




